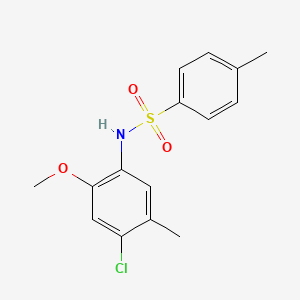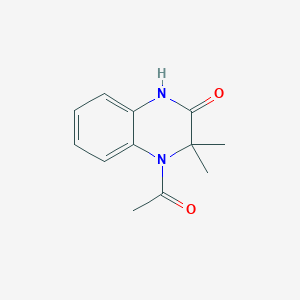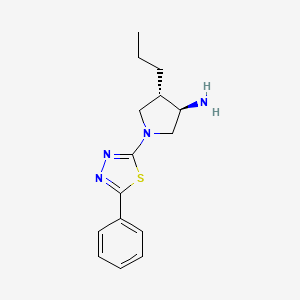![molecular formula C23H22N2O B5687655 3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5687655.png)
3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one, also known as Spirobenzohquinazoline (SBQ), is a heterocyclic compound with potential therapeutic applications. It is a type of spiro compound that has a unique structure and exhibits diverse biological activities. SBQ has been extensively studied for its synthesis method, mechanism of action, and biochemical and physiological effects.
作用機序
The mechanism of action of SBQ is complex and involves multiple pathways. It has been found to interact with various targets, including DNA, enzymes, and receptors. SBQ exhibits DNA intercalation and topoisomerase inhibition, which results in DNA damage and cell death. It also inhibits enzymes such as phosphodiesterase and cyclooxygenase, which are involved in various physiological processes. SBQ also interacts with receptors such as serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
SBQ exhibits diverse biochemical and physiological effects, depending on the target and concentration. It has been found to induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. SBQ also exhibits anti-inflammatory and neuroprotective effects by reducing oxidative stress and inflammation. In addition, SBQ has been shown to modulate the activity of various enzymes and receptors, which are involved in physiological processes such as blood pressure regulation, platelet aggregation, and neurotransmitter release.
実験室実験の利点と制限
SBQ has several advantages for lab experiments, including its unique structure and diverse biological activities. It can be synthesized through various methods, and its purity and yield can be optimized. SBQ exhibits potent anticancer, anti-inflammatory, and neuroprotective activities, which make it a promising candidate for drug development. However, SBQ also has some limitations, including its low solubility in water and potential toxicity at high concentrations. These limitations need to be addressed to fully explore the potential therapeutic applications of SBQ.
将来の方向性
There are several future directions for the scientific research application of SBQ. One direction is to explore the potential of SBQ as a drug candidate for cancer, inflammation, and neurological disorders. The development of SBQ derivatives and analogs may also enhance its potency and selectivity. Another direction is to investigate the mechanism of action of SBQ in more detail, including its interaction with various targets and pathways. The potential of SBQ as a diagnostic tool for cancer and neurological disorders also needs to be explored. Overall, the scientific research application of SBQ holds great promise for the development of new therapeutic agents.
合成法
SBQ can be synthesized through various methods, including the Pictet-Spengler reaction, Friedlander reaction, and the one-pot three-component reaction. The Pictet-Spengler reaction involves the reaction of tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Friedlander reaction involves the reaction of aniline with a ketone or aldehyde in the presence of an acid catalyst. The one-pot three-component reaction involves the reaction of an aldehyde, an amine, and a ketone in the presence of a Lewis acid catalyst. These methods have been optimized to achieve high yields and purity of SBQ.
科学的研究の応用
SBQ has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. SBQ also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, SBQ has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
3-methyl-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-25-21(16-9-3-2-4-10-16)24-20-18-12-6-5-11-17(18)15-23(13-7-8-14-23)19(20)22(25)26/h2-6,9-12H,7-8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMNBXYHAORXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C(C1=O)C3(CCCC3)CC4=CC=CC=C42)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-propyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687606.png)
![1-{2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5687617.png)

![isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate](/img/structure/B5687623.png)


![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5687632.png)

![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5687648.png)
![3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5687656.png)
![methyl 4-[(cyclobutylacetyl)amino]benzoate](/img/structure/B5687660.png)
![2-[4-(4-methoxyphenyl)-5-nitro-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5687663.png)
![5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B5687665.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide dihydrochloride](/img/structure/B5687672.png)